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Compound of Interest

Compound Name: Imidazo[1,2-a]pyridin-2-ylmethanol

Cat. No.: B1304814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound Imidazo[1,2-a]pyridin-2-ylmethanol. The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and development settings. The guide includes tabulated spectroscopic data (NMR,

IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for

spectroscopic analysis.

Core Spectroscopic Data
The spectroscopic data for Imidazo[1,2-a]pyridin-2-ylmethanol is summarized below. While

experimental data for the parent molecule is not readily available in public databases, the

following tables are constructed based on characteristic data from closely related imidazo[1,2-

a]pyridine derivatives and predicted mass spectrometric values.[1][2][3] This information serves

as a valuable reference for researchers working with this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Illustrative)

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 d 1H H-5

~7.60 d 1H H-8

~7.50 s 1H H-3

~7.15 t 1H H-7

~6.75 t 1H H-6

~4.80 s 2H -CH₂OH

~3.50 br s 1H -OH

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~152.0 C-2

~145.0 C-8a

~126.0 C-5

~124.0 C-7

~117.0 C-8

~112.0 C-6

~110.0 C-3

~58.0 -CH₂OH

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Illustrative)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

~1630 Strong C=N stretch (imidazole ring)

~1500 Medium C=C stretch (aromatic rings)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI)

m/z Ion

149.0709 [M+H]⁺

171.0529 [M+Na]⁺

Molecular Formula: C₈H₈N₂O Monoisotopic Mass: 148.0637 g/mol [4]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for

imidazo[1,2-a]pyridine derivatives and can be adapted for Imidazo[1,2-a]pyridin-2-
ylmethanol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be

cast onto a salt plate (e.g., NaCl or KBr).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plate.
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Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) compatible with electrospray ionization.

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

High-resolution mass spectrometry (HRMS) is recommended for accurate mass

determination.[2]

Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

The mass-to-charge ratio (m/z) of the ions is recorded.

Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

synthesized compound like Imidazo[1,2-a]pyridin-2-ylmethanol.
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Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis
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Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Compound Characterization

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis

and final characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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